
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic compound that features both a quinoline and a thiazole ring
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with bromine under controlled conditions.
Quinoline Ring Formation: The quinoline ring is then formed by cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the thiazole and quinoline rings. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in electrophilic substitution reactions, while the quinoline ring can undergo nucleophilic substitution.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline and thiazole derivatives, such as:
6-Bromoquinoline: Lacks the thiazole ring but shares the quinoline structure.
2,4-Dimethylthiazole: Contains the thiazole ring but lacks the quinoline structure.
Thiazoloquinolines: Compounds with similar structures but different substituents.
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is unique due to the presence of both the quinoline and thiazole rings, as well as the specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
898825-59-7 |
|---|---|
Molekularformel |
C14H11BrN2S |
Molekulargewicht |
319.22 g/mol |
IUPAC-Name |
5-(6-bromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C14H11BrN2S/c1-8-14(18-9(2)16-8)13-5-3-10-7-11(15)4-6-12(10)17-13/h3-7H,1-2H3 |
InChI-Schlüssel |
URVUELSNVIFZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)C2=NC3=C(C=C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
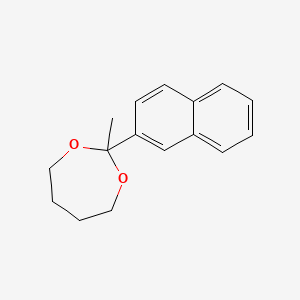
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
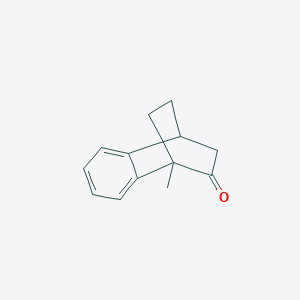

![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
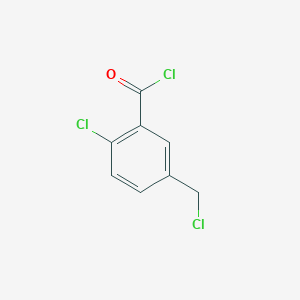
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)
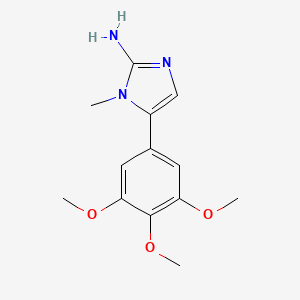
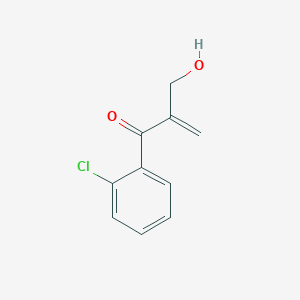
![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
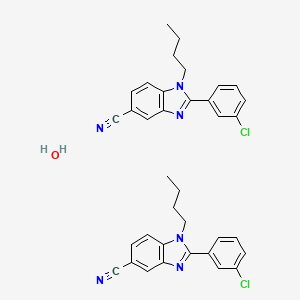
methanone](/img/structure/B12614085.png)
